2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile

Catalog No.
S549095
CAS No.
65678-07-1
M.F
C14H13BrN2O
M. Wt
305.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylide...

CAS Number

65678-07-1

Product Name

2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile

IUPAC Name

2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

InChI

InChI=1S/C14H13BrN2O/c1-14(2,3)11-5-9(4-10(7-16)8-17)6-12(15)13(11)18/h4-6,18H,1-3H3

InChI Key

ABBADGFSRBWENF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=CC(=C1)C=C(C#N)C#N)Br)O

Solubility

Soluble in DMSO, not in water

Synonyms

AG 1024, AG-1024, AG1024, tyrphostin AG 1024

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)C=C(C#N)C#N)Br)O

Description

The exact mass of the compound Tyrphostin AG 1024 is 304.02113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Diabetic Nephropathy Treatment

Specific Scientific Field: This application falls under the field of Endocrinology and Nephrology.

Summary of the Application: AG1024, an IGF-1 receptor inhibitor, has been found to ameliorate renal injury in rats with diabetic nephropathy . The roles of IGF-1/IGF-1R in diabetic nephropathy are well-characterized, but the biological functions of AG1024 in this context were previously unknown .

Methods of Application: The experimental diabetic nephropathy was established via intraperitoneal injection of streptozotocin, and STZ-induced diabetic rats were treated with AG1024 (20 mg/kg/day) for 8 weeks . Biochemical analyses were conducted by measuring the 24h proteinuria, blood glucose level, serum creatinine, and blood urea nitrogen .

Results or Outcomes: The increase in 24h proteinuria, blood glucose level, serum creatinine, and blood urea of diabetic nephropathy rats were conspicuously abated by AG1024 . AG-1024 mitigated typical renal damage and interstitial fibrosis in diabetic nephropathy rats . Mechanistically, AG-1024 upregulated SOCS1 and SOCS3 expression and decreased phosphorylated JAK2, STAT1, and STAT3 .

Application in Enhancing Radiosensitivity of Breast Cancer Cells

Specific Scientific Field: This application falls under the field of Oncology and Radiology.

Summary of the Application: AG1024 has been reported to induce apoptosis by downregulating the expression of phospho-Akt1 and Bcl-2, and increasing the expression of Bax, p53, and p21 . It has also been reported to enhance the radiosensitivity of human breast cancer cells .

Results or Outcomes: The outcomes of this application include the downregulation of phospho-Akt1 and Bcl-2, and the upregulation of Bax, p53, and p21 . This leads to the induction of apoptosis and enhanced radiosensitivity in human breast cancer cells .

Application in Sensitizing Sorafenib-Resistant Hepatocellular Carcinoma Cells

Specific Scientific Field: This application falls under the field of Oncology and Pharmacology.

Summary of the Application: AG1024 has been reported to sensitize sorafenib-resistant hepatocellular carcinoma (HCC) cells to sorafenib . The frequency in resistance to sorafenib accounts for the grim prognosis of advanced HCC .

Methods of Application: Two acquired sorafenib-resistant HCC cells, SNU-sora-5 and SK- sora-5, were established and verified . The MTT assay, colony formation assay, cell morphology detection, and flow cytometric analysis were then used to determine the anti-tumor effects of the co-administration of sub-toxic AG-1024 and sorafenib .

Results or Outcomes: Sub-toxic AG-1024 markedly enhanced sorafenib-mediated cell inhibition in acquired sorafenib-resistant HCC strains, with a reversal index (RI) of 4.64 in SNU-sora-5 and 4.58 in SK-sora-5 cell lines . Moreover, co-administration of sub-toxic AG-1024 and sorafenib exerted dramatic cytotoxicity compared with sorafenib alone in the intrinsic sorafenib-resistant HCC-LM3 cells . In contrast to high-dose sorafenib, sub-toxic AG-1024 combined with sorafenib had less impact on apoptosis while significantly enhancing G1/S arrest via activation of the mTOR/p21 signaling pathway .

Application in Enhancing Photocatalytic Properties

Specific Scientific Field: This application falls under the field of Material Science and Environmental Science.

Summary of the Application: These composites present important textural, chemical, and physical properties compared to the pure TiO2, which make them more effective for organic pollutants removal and even for real wastewater disinfection .

Results or Outcomes: The outcomes of this application include the enhancement of the photocatalytic properties of TiO2, making it more effective for organic pollutants removal and even for real wastewater disinfection .

Application in Radiosensitizing Prostate Cancer Cells

Summary of the Application: AG1024 has been reported to synergistically increase the radiosensitivity of prostate cancer cells when used in combination with genistein . The treatment with genistein and AG1024 more effectively radiosensitized prostate cancer cells than single treatments by suppressing cell proliferation and enhancing cell apoptosis .

Results or Outcomes: The outcomes of this application include the suppression of cell proliferation and the enhancement of cell apoptosis in prostate cancer cells, leading to increased radiosensitivity .

2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile, also known as 3-bromo-5-tert-butyl-4-hydroxybenzylidene malononitrile, is a chemical compound characterized by its unique structure that includes a bromo group, a tert-butyl group, and a hydroxyphenyl moiety attached to a propanedinitrile backbone. The molecular formula of this compound is C14H13BrN2OC_{14}H_{13}BrN_{2}O, with a molecular weight of approximately 305.17 g/mol. It appears as a solid and is primarily utilized in various chemical and biological applications due to its reactive functional groups .

Typical of aldehydes and nitriles. Notable reactions include:

  • Nucleophilic Addition: The electrophilic carbon in the propanedinitrile can react with nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: The hydroxy group can participate in condensation reactions, potentially forming more complex structures or polymers.
  • Halogenation: The bromine atom can be replaced or further reacted under appropriate conditions, allowing for the introduction of other substituents.

These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.

Research indicates that compounds similar to 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile exhibit various biological activities. For instance, they may act as inhibitors of certain receptors, such as the insulin-like growth factor receptor, which plays a crucial role in cell proliferation and survival . The presence of the hydroxy group suggests potential antioxidant properties, while the nitrile groups may contribute to cytotoxic effects against certain cancer cell lines.

Synthesis of 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile typically involves:

  • Starting Materials: Utilizing 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde and malononitrile as key starting materials.
  • Reaction Conditions: Conducting the reaction under acidic or basic conditions to facilitate condensation.
  • Purification: Employing techniques such as recrystallization or chromatography to isolate the final product.

This synthetic route highlights the importance of careful selection of reagents and conditions to achieve high yields and purity .

The applications of 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile are diverse and include:

  • Pharmaceutical Development: As a potential lead compound for drug development targeting specific biological pathways.
  • Material Science: Utilized in the synthesis of polymers or materials with desirable properties due to its reactive functional groups.
  • Research Tool: Employed in studies investigating receptor interactions and cellular responses.

Interaction studies involving this compound focus on its binding affinity to various biological targets. For example, it has been shown to interact with insulin-like growth factor receptors, suggesting its role in modulating signaling pathways related to cell growth and metabolism . Additionally, studies may explore its interactions with other biomolecules, providing insights into its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile. These include:

  • Benzylidene Malononitrile: Lacks the bromo and tert-butyl groups but retains similar nitrile functionalities.
  • 4-Hydroxybenzaldehyde Derivatives: Variants that may lack bromination but possess hydroxyl groups influencing biological activity.
  • Tyrphostin AG 1024: A known inhibitor of insulin-like growth factor signaling pathways that shares some structural features.

Unique Features

The uniqueness of 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile lies in its specific combination of bromination, tert-butyl substitution, and hydroxy functionality, which may enhance its biological activity compared to simpler analogs. This structural complexity allows for targeted modifications that could lead to novel therapeutic agents.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

304.02113 g/mol

Monoisotopic Mass

304.02113 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NF4XN6A8V9

Wikipedia

AG 1024

Dates

Modify: 2023-08-15

Berberine induces ZIP14 expression and modulates zinc redistribution to protect intestinal mucosal barrier during polymicrobial sepsis

Yan He, Xiaoming Yuan, Hao Zuo, Xiangwei Li, Ying Sun, Aiwen Feng
PMID: 31351968   DOI: 10.1016/j.lfs.2019.116697

Abstract

The present study investigated if berberine might induce Zrt-Irt-like protein 14 (ZIP14) and affect zinc redistribution to protect intestinal barrier in sepsis.
Rodent model of sepsis was induced by cecal ligation and puncture (CLP). Plasma endotoxin was assayed by LAL test and plasma zinc was measured by flame atomic spectrophotometer. Gut mucosal permeability was determined by plasma FITC-dextran. Zinc content and ZIP14 mRNA in gut mucosa were assayed by spectrophotometer and qRT-PCR, respectively. Tight junction integrity of Caco-2 was evaluated by transepithelial electrical resistance (TEER). Tight junction (TJ) protein expression was detected by Western blotting.
Berberine and zinc gluconate pretreatment to CLP rats improved survival rate, reduced plasma endotoxin level, alleviated hypozincemia, increased zinc accumulation and ZIP14 mRNA expression in the intestinal mucosa. Berberine and zinc gluconate pretreatment decreased CLP-elicited intestinal hyperpermeability to FITC-dextran. These effects of berberine in vivo were abolished by AG1024. In vitro, lipopolysaccharide (LPS) repressed zinc transfer into Caco-2 cells exposed to zinc gluconate. Berberine and IGF-I treatment increased ZIP14 protein expression and promoted zinc transfer into Caco-2 cells exposed to zinc gluconate plus LPS. Berberine treatment induced TJ protein (claudin-1 and occludin) and raised TEER in LPS-treated Caco-2 cells. These effects of berberine in vitro were partially inhibited by ZIP14 siRNA.
The present study reveals that berberine induces ZIP14 expression and affects zinc re- distribution to protect intestinal barrier in sepsis, which is partially linked with the activation of IGF-I signaling.


Insulin-like growth factor binding protein 4 inhibits proliferation of bone marrow mesenchymal stem cells and enhances growth of neurospheres derived from the stem cells

Huiwen Li, Shukui Yu, Fei Hao, Xiaohong Sun, Junpeng Zhao, Qunyuan Xu, Deyi Duan
PMID: 30028031   DOI: 10.1002/cbf.3353

Abstract

Insulin-like growth factor binding protein 4 (IGFBP-4) was reported to trigger cellular senescence and reduce cell growth of bone marrow mesenchymal stem cells (BMSCs), but its contribution to neurogenic differentiation of BMSCs remains unknown. In the present study, BMSCs were isolated from the femur and tibia of young rats to investigate effects of IGFBP-4 on BMSC proliferation and growth of neurospheres derived from BMSCs. Bone marrow mesenchymal stem cell proliferation was assessed using CCK-8 after treatment with IGFBP-4 or blockers of IGF-IR and β-catenin. Phosphorylation levels of Akt, Erk, and p38 in BMSCs were analysed by Western blotting. Bone marrow mesenchymal stem cells were induced into neural lineages in NeuroCult medium; the number and the size of BMSC-derived neurospheres were counted after treatment with IGFBP-4 or the blockers. It was shown that addition of IGFBP-4 inhibited BMSC proliferation and immunodepletion of IGFBP-4 increased the proliferation. The blockade of IGF-IR with AG1024 increased BMSC proliferation and reversed IGFBP-4-induced proliferation inhibition; however, blocking of β-catenin with FH535 did not. p-Erk was significantly decreased in IGFBP-4-treated BMSCs. IGFBP-4 promoted the growth of neurospheres derived from BMSCs, as manifested by the increases in the number and the size of the derived neurospheres. Both AG1024 and FH535 inhibited the formation of NeuroCult-induced neurospheres, but FH535 significantly inhibited the growth of neurospheres in NeuroCult medium with EGF, bFGF, and IGFBP-4. The data suggested that IGFBP-4 inhibits BMSC proliferation through IGF-IR pathway and promotes growth of BMSC-derived neurospheres via stabilizing β-catenin.


Regulation of Hippo-YAP signaling by insulin-like growth factor-1 receptor in the tumorigenesis of diffuse large B-cell lymphoma

Xiangxiang Zhou, Na Chen, Hongzhi Xu, Xiaoming Zhou, Jianhong Wang, Xiaosheng Fang, Ya Zhang, Ying Li, Juan Yang, Xin Wang
PMID: 32546241   DOI: 10.1186/s13045-020-00906-1

Abstract

Hippo-Yes-associated protein (YAP) signaling is a key regulator of organ size and tumorigenesis, yet the underlying molecular mechanism is still poorly understood. At present, the significance of the Hippo-YAP pathway in diffuse large B-cell lymphoma (DLBCL) is ill-defined.
The expression of YAP in DLBCL was determined in public database and clinical specimens. The effects of YAP knockdown, CRISPR/Cas9-mediated YAP deletion, and YAP inhibitor treatment on cell proliferation and the cell cycle were evaluated both in vitro and in vivo. RNA sequencing was conducted to detect dysregulated RNAs in YAP-knockout DLBCL cells. The regulatory effects of insulin-like growth factor-1 receptor (IGF-1R) on Hippo-YAP signaling were explored by targeted inhibition and rescue experiments.
High expression of YAP was significantly correlated with disease progression and poor prognosis. Knockdown of YAP expression suppressed cell proliferation and induced cell cycle arrest in DLBCL cells. Verteporfin (VP), a benzoporphyrin derivative, exerted an anti-tumor effect by regulating the expression of YAP and the downstream target genes, CTGF and CYR61. In vitro and in vivo studies revealed that deletion of YAP expression with a CRISPR/Cas9 genome editing system significantly restrained tumor growth. Moreover, downregulation of IGF-1R expression led to a remarkable decrease in YAP expression. In contrast, exposure to IGF-1 promoted YAP expression and reversed the inhibition of YAP expression induced by IGF-1R inhibitors.
Our study highlights the critical role of YAP in the pathogenesis of DLBCL and uncovers the regulatory effect of IGF-1R on Hippo-YAP signaling, suggesting a novel therapeutic strategy for DLBCL.


Integrin and autocrine IGF2 pathways control fasting insulin secretion in β-cells

Caroline Arous, Maria Luisa Mizgier, Katharina Rickenbach, Michel Pinget, Karim Bouzakri, Bernhard Wehrle-Haller
PMID: 32934005   DOI: 10.1074/jbc.RA120.012957

Abstract

Elevated levels of fasting insulin release and insufficient glucose-stimulated insulin secretion (GSIS) are hallmarks of diabetes. Studies have established cross-talk between integrin signaling and insulin activity, but more details of how integrin-dependent signaling impacts the pathophysiology of diabetes are needed. Here, we dissected integrin-dependent signaling pathways involved in the regulation of insulin secretion in β-cells and studied their link to the still debated autocrine regulation of insulin secretion by insulin/insulin-like growth factor (IGF) 2-AKT signaling. We observed for the first time a cooperation between different AKT isoforms and focal adhesion kinase (FAK)-dependent adhesion signaling, which either controlled GSIS or prevented insulin secretion under fasting conditions. Indeed, β-cells form integrin-containing adhesions, which provide anchorage to the pancreatic extracellular matrix and are the origin of intracellular signaling via FAK and paxillin. Under low-glucose conditions, β-cells adopt a starved adhesion phenotype consisting of actin stress fibers and large peripheral focal adhesion. In contrast, glucose stimulation induces cell spreading, actin remodeling, and point-like adhesions that contain phospho-FAK and phosphopaxillin, located in small protrusions. Rat primary β-cells and mouse insulinomas showed an adhesion remodeling during GSIS resulting from autocrine insulin/IGF2 and AKT1 signaling. However, under starving conditions, the maintenance of stress fibers and the large adhesion phenotype required autocrine IGF2-IGF1 receptor signaling mediated by AKT2 and elevated FAK-kinase activity and ROCK-RhoA levels but low levels of paxillin phosphorylation. This starved adhesion phenotype prevented excessive insulin granule release to maintain low insulin secretion during fasting. Thus, deregulation of the IGF2 and adhesion-mediated signaling may explain dysfunctions observed in diabetes.


[Co-culture with umbilical cord mesenchymal stem cells promotes the synthesis and mechnism of milk protein in bovine mammary epithelial cells]

Yankun Zhao, Wei Shao, Chenglong Luo, Kaile Wu, Xiong Yu
PMID: 29762986   DOI:

Abstract

To explore the possible mechanism of umbilical cord mesenchymal stem cels( UCMSCs) regulating milk protein synthesis in bovine mammary gland epithelial cells( BMECs).
UCMSCs and BMECs were co-cultured by double-chamber TranswellTM,and other BMECs were cultured alone as a control group. Insulin like growth factor 1 receptor( IGF-1R) inhibitor AG1024 was used to treat cells. IGF-1,β casein( CSN2) and κ casein( CSN3) content in the supernatants were determined by ELISA; the relative expression abundance of Janus kinase and signal transducer and activator of transcription factor( JAK / STAT) signaling pathway-related genes were detected by quantitative real-time PCR( qRT-PCR); and after the cells were treated with JAK2 signal blocker AG490,qRT-PCR was performed to test the relative expression abundance of CSN2 and CSN3 mRNAs.
CSN2, CSN3 synthetic quantity, and the relative expression abundance of CSN2,CSN3,JAK2,STAT5,E74-like ETS transcription factor 5( ELF5) mRNAs of the co-culture group were significantly higher than those of the control group. After treated with AG1024,the co-culture group showed remarkably decreased CSN2,CSN3 synthesis in BMECs as wel as the decreased relative expression abundance of CSN2,CSN3,JAK2,STAT5,ELF5 mRNAs. After blocked with AG490,the relative expression abundance of CSN2 and CSN3 mRNAs were reduced significantly in the co-culture group. In addition,the expressions of CSN2 and CSN3 mRNAs were inhibited significantly when both AG1024 and AG490 were supplemented.
UCMSCs can mediate JAK2 / STAT5 signaling pathwayvia IGF-1,and increase the expressions of milk protein synthesis key genes in BMECs,thus promoteing the synthesis of milk protein.


Activation of IGF-1/IGFBP-3 signaling by berberine improves intestinal mucosal barrier of rats with acute endotoxemia

Yan He, Xiaoming Yuan, Guangrong Zhou, Aiwen Feng
PMID: 29154866   DOI: 10.1016/j.fitote.2017.11.012

Abstract

Insulin-like growth factor I (IGF-I) and binding protein 3 (IGFBP-3) play a role in the maintenance of gut mucosal barrier function. Nevertheless, IGF-I/IGFBP-3 and tight junction protein (TJP) expression in small intestinal mucosa are often impaired during endotoxemia. In this model of acute endotoxemia, the regulatory effect of berberine on IGF-I/IGFBP-3 and TJP expression in ileal mucosa was evaluated. The findings revealed systemic injection of lipopolysaccharide (LPS) suppressed mRNA and protein expression of IGF-I and IGFBP-3, but berberine ameliorated their production. LPS injection inhibited occludin and claudin-1 protein generation, and this inhibitory effect of LPS was abolished by berberine. Inhibition of IGF-I/IGFBP-3 signaling by AG1024 or siRNAs reduced berberine-induced occludin and claudin-1 production. Additionally, GW9662 was found to repress berberine-induced IGF-I/IGFBP-3 expression, indicating of a cross-link between PPARγ and IGF-I/IGFBP-3 axis.


Activation of insulin-like growth factor 1 receptor participates downstream of GPR30 in estradiol-17β-D-glucuronide-induced cholestasis in rats

Ismael R Barosso, Gisel S Miszczuk, Nadia Ciriaci, Romina B Andermatten, Paula M Maidagan, Valeria Razori, Diego R Taborda, Marcelo G Roma, Fernando A Crocenzi, Enrique J Sánchez Pozzi
PMID: 29090346   DOI: 10.1007/s00204-017-2098-3

Abstract

Estradiol-17β-D-glucuronide (E17G), through the activation of different signaling proteins, induces acute endocytic internalization of canalicular transporters in rat, including multidrug resistance-associated protein 2 (Abcc2) and bile salt export pump (Abcb11), generating cholestasis. Insulin-like growth factor 1 receptor (IGF-1R) is a membrane-bound tyrosine kinase receptor that can potentially interact with proteins activated by E17G. The aim of this study was to analyze the potential role of IGF-1R in the effects of E17G in isolated perfused rat liver (IPRL) and isolated rat hepatocyte couplets. In vitro, IGF-1R inhibition by tyrphostin AG1024 (TYR, 100 nM), or its knock-down with siRNA, strongly prevented E17G-induced impairment of Abcc2 and Abcb11 function and localization. The protection by TYR was not additive to that produced by wortmannin (PI3K inhibitor, 100 nM), and both protections share the same dependency on microtubule integrity, suggesting that IGF-1R shared the signaling pathway of PI3K/Akt. Further analysis of the activation of Akt and IGF-1R induced by E17G indicated a sequence of activation GPR30-IGF-1R-PI3K/Akt. In IPRL, an intraportal injection of E17G triggered endocytosis of Abcc2 and Abcb11, and this was accompanied by a sustained decrease in the bile flow and the biliary excretion of Abcc2 and Abcb11 substrates. TYR did not prevent the initial decay, but it greatly accelerated the recovery to normality of these parameters and the reinsertion of transporters into the canalicular membrane. In conclusion, the activation of IGF-1R is a key factor in the alteration of canalicular transporter function and localization induced by E17G, and its activation follows that of GPR30 and precedes that of PI3K/Akt.


Tescalcin/c-Src/IGF1Rβ-mediated STAT3 activation enhances cancer stemness and radioresistant properties through ALDH1

Jei Ha Lee, Soo Im Choi, Rae Kwon Kim, Eun Wie Cho, In Gyu Kim
PMID: 30013043   DOI: 10.1038/s41598-018-29142-x

Abstract

Tescalcin (TESC; also known as calcineurin B homologous protein 3, CHP3) has recently reported as a regulator of cancer progression. Here, we showed that the elevation of TESC in non-small cell lung cancer (NSCLC) intensifies epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) properties, consequently enhancing the cellular resistance to γ-radiation. TESC expression and the phosphorylation (consequent activation) of signal transducer and activator of transcription 3 (STAT3) were upregulated in CSC-like ALDH1
cells than in ALDH1
cells sorted from A549 NSCLC cells. Knockdown of TESC suppressed CSC-like properties as well as STAT3 activation through inhibition of insulin-like growth factor 1 receptor (IGF1R), a major signaling pathway of lung cancer stem cells. TESC activated IGF1R by the direct recruitment of proto-oncogene tyrosine kinase c-Src (c-Src) to IGF1Rβ complex. Treatment of IGF1R inhibitor, AG1024, also suppressed c-Src activation, implicating that TESC mediates the mutual activation of c-Src and IGF1R. STAT3 activation by TESC/c-Src/IGF1R signaling pathway subsequently upregulated ALDH1 expression, which enhanced EMT-associated CSC-like properties. Chromatin immunoprecipitation and luciferase assay demonstrated that STAT3 is a potential transcription activator of ALDH1 isozymes. Ultimately, targeting TESC can be a potential strategy to overcome therapeutic resistance in NSCLC caused by augmented EMT and self-renewal capacity.


Genistein and AG1024 synergistically increase the radiosensitivity of prostate cancer cells

Qisheng Tang, Jianjun Ma, Jinbo Sun, Longfei Yang, Fan Yang, Wei Zhang, Ruixiao Li, Lei Wang, Yong Wang, He Wang
PMID: 29901146   DOI: 10.3892/or.2018.6468

Abstract

Radiosensitivity of prostate cancer (PCa) cells promotes the curative treatment for PCa. The present study was designed to investigate the synergistic effect of genistein and AG1024 on the radiosensitivity of PCa cells. The optimal X‑irradiation dose (4 Gy) and genistein concentration (30 µM) were selected by using the CCK‑8 assay. Before X‑irradiation (4 Gy), PC3 and DU145 cells were treated with genistein (30 µM), AG1024 (10 µM) and their combination. All treatments significantly reduced cell proliferation and enhanced cell apoptosis. Using flow cytometric analysis, we found that genistein arrested the cell cycle at S phase and AG1024 arrested the cell cycle at G2/M phase. Genistein treatment suppressed the homologous recombination (HRR) and the non‑homologous end joining (NHEJ) pathways by inhibiting the expression of Rad51 and Ku70, and AG1024 treatment only inhibited the NHEJ pathway via the inactivation of Ku70 as detected by western blot analysis. Moreover, the combination treatment with genistein and AG1024 more effectively radiosensitized PCa cells than single treatments by suppressing cell proliferation, enhancing cell apoptosis and inactivating the HRR and NHEJ pathways. In vivo experiments demonstrated that animals receiving the combination treatment with genistein and AG1024 displayed obviously decreased tumor volume compared with animals treated with single treatment with either genistein or AG1024. We conclude that the combination of genistein (30 µM) and AG1024 (10 µM) exhibited a synergistic effect on the radiosensitivity of PCa cells by suppressing the HRR and NHEJ pathways.


Synergistic action of dual IGF1/R and MEK inhibition sensitizes childhood acute lymphoblastic leukemia (ALL) cells to cytotoxic agents and involves downregulation of STAT6 and PDAP1

Victoria J Weston, Wenbin Wei, Tatjana Stankovic, Pamela Kearns
PMID: 29656114   DOI: 10.1016/j.exphem.2018.04.002

Abstract

Heterogeneous upregulation of multiple prosurvival pathways underlies resistance to damage-induced apoptosis in acute lymphoblastic leukemia (ALL) cells despite normal p53 responses. Here, we show that the dual combination of insulin-like growth factor 1 (IGF1)/IGF1 receptor (IGF1/R) and mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) kinase (MEK) inhibition using AG1024 + U0126 can sensitize apoptosis-resistant ALL cells to ionizing radiation-induced DNA damage irrespective of effect of single pathway inhibition in vitro. This AG1024 + U0126 combination also significantly potentiates the ability of the core chemotherapy compounds vincristine, dexamethasone, and daunorubicin to kill ALL cells in vitro. Evidence of the synergistic action of AG1024 + U0126 in samples with variable basal levels of phosphorylated IGF1/Rβ and ERK1/2 suggested additional targets of this drug combination. Consistent with this, gene expression profiling identified 32 "synergy genes" differentially targeted by IGF1/R + MEK inhibition and, among these, Signal transducer and activator of transcription 6 (STAT6) and platelet-derived growth factor-associated protein 1 (PDAP1) were the most differentially downregulated cluster. Pearson correlation analysesrevealed that STAT6 and PDAP1 display significant expression codependency and a common expression pattern linked with other key "synergy" genes, supporting their predicted role in an STAT6-ERK-nuclear factor kappa beta (NF-κB) network. Knockdown studies revealed that loss of STAT6, but not PDAP1, impinges on the cell cycle, causing reduced numbers of viable cells. In combination with daunorubicin, STAT6 loss has an additive effect on cell killing, whereas PDAP1 loss is synergistic, indicating an important role of PDAP1 in the cellular response to this anthracycline. Inhibition of STAT6 or PDAP1 may therefore represent a potential novel therapeutic strategy for resistant ALL by enhancing sensitivity to chemotherapy.


Explore Compound Types